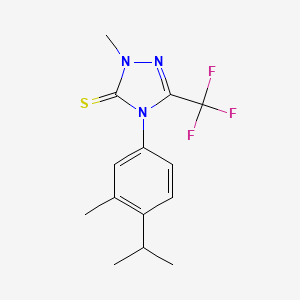

4-(4-Isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C14H16F3N3S and its molecular weight is 315.36. The purity is usually 95%.

BenchChem offers high-quality 4-(4-isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Mechanismus: 4I3M zielt auf die vakuoläre Entgiftung und das antioxidative System in Pilzen ab, was es zu einem vielversprechenden Antimykotikum macht .

- Qualitätsstandards: 4I3M wird als Referenzstandard für die Umweltanalytik verwendet. Forscher verlassen sich auf hochwertige Standards wie diesen, um genaue Messungen und zuverlässige Ergebnisse zu gewährleisten .

- Synthetisches Analog: 4I3M ist ein synthetisches Analogon der natürlichen Verbindungen Thymol und Carvacrol. Seine einzigartige Struktur macht es für chemische Studien und potenzielle Anwendungen interessant .

- Bioassays: Forscher verwenden 4I3M in Hefe-Bioassays, um seine Auswirkungen auf Mutanten zu untersuchen. Es hat sich gezeigt, dass es vielversprechend ist, die Fludioxonil-Toleranz in oxidativen Signalmutanten von Aspergillus zu überwinden .

- Verträglichkeit mit Tensiden: Interessanterweise wird die antifungale Aktivität von 4I3M durch die Art des verwendeten Tensids beeinflusst. Einige Tenside erhöhen seine Wirksamkeit, während andere sie antagonisieren .

Antifungal Aktivität

Umweltanalytik und -prüfung

Chemische Forschung und Synthese

Biologische Studien

Zusammenfassend lässt sich sagen, dass 4I3M in der Antimykotika-Anwendung, Umweltanalytik, chemischen Forschung und biologischen Studien vielversprechend ist. Seine einzigartigen Eigenschaften machen es zu einer faszinierenden Verbindung für weitere Untersuchungen und potenziellen praktischen Einsatz in verschiedenen Bereichen .

Biologische Aktivität

The compound 4-(4-isopropyl-3-methylphenyl)-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole-thione class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, it demonstrated an IC50 value of approximately 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Anticancer Potential

Triazole-thiones are also recognized for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| A549 | 8.0 | Caspase activation |

| MCF-7 | 10.5 | Apoptosis induction |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a dose of 20 mg/kg . This suggests its potential application in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated the antimicrobial effects of various triazole derivatives, including the compound in focus. The results highlighted its effectiveness against resistant strains of bacteria, supporting its potential use as an antimicrobial agent . -

Anticancer Research

In a comparative study on various triazole-thione derivatives, this compound showed superior activity against tumor cells compared to standard chemotherapy agents like doxorubicin. The study utilized flow cytometry to analyze apoptosis markers and confirmed that the compound effectively triggers cell death pathways . -

Inflammation Model

An experimental model involving induced inflammation in rats showed that treatment with the compound significantly alleviated symptoms compared to control groups. Histological analysis revealed reduced tissue damage and inflammation markers .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Immune Response: By affecting cytokine production, it can modulate inflammatory responses.

- Induction of Apoptosis: The activation of caspase pathways leads to programmed cell death in cancer cells.

Eigenschaften

IUPAC Name |

2-methyl-4-(3-methyl-4-propan-2-ylphenyl)-5-(trifluoromethyl)-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3S/c1-8(2)11-6-5-10(7-9(11)3)20-12(14(15,16)17)18-19(4)13(20)21/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPXZSNVGBGATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NN(C2=S)C)C(F)(F)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.